4-苯基立方烷-1-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

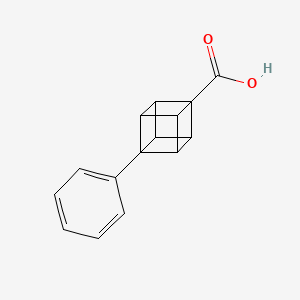

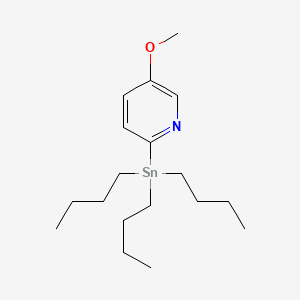

4-Phenylcubane-1-carboxylic acid is an intriguing compound that has drawn attention in the field of organic chemistry due to its unique cubane core structure and phenyl substitution. This compound is part of a broader class of cubane derivatives known for their high degree of symmetry and potential applications in material science and pharmaceuticals. The cubane structure, characterized by a cubic carbon framework, imparts remarkable stability and unique chemical properties to its derivatives.

Synthesis Analysis

The synthesis of 4-Phenylcubane-1-carboxylic acid and related cubane derivatives often involves multistep reactions, starting from simpler cubane precursors. Techniques such as dehydrative condensation between carboxylic acids and amines have been explored for the synthesis of peptide analogs involving cubane-like structures (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Molecular Structure Analysis

The molecular structure of cubane derivatives, including 4-Phenylcubane-1-carboxylic acid, showcases the cubane’s rigid cubic framework, which significantly influences the compound's chemical behavior. Structural analyses using methods like X-ray diffraction reveal the impacts of substituents on the cubane core and how these modifications can alter the compound's physical and chemical properties. For instance, crystal structures of cubanecarboxylic acid derivatives have been studied to understand the packing and interaction patterns within the crystal lattice (S. S. Kuduva, D. Bläser, R. Boese, & G. Desiraju, 2001).

Chemical Reactions and Properties

4-Phenylcubane-1-carboxylic acid participates in various chemical reactions typical for carboxylic acids, such as amide formation, esterification, and decarboxylation under certain conditions. Its unique cubane core contributes to its reactivity and the stability of the products formed. Research into the chemistry of cubane derivatives reveals how the cubane core and phenyl substitution influence reactivity and product formation (A. R. Campanelli, A. Domenicano, & F. Ramondo, 2011).

科学研究应用

结构和构象研究

结构变化和电子效应

- 一项研究探讨了苯基立方烷衍生物的结构变化,由于不同取代基而引起的几何变化和取代基对立方烷骨架和苯环的电子效应,为4-苯基立方烷-1-羧酸(Campanelli et al., 2011)等苯基立方烷衍生物的结构提供了见解。这项研究突出了远程极性效应和电负性在影响苯基立方烷衍生物结构中的作用。

三环立方烷氨基酸二肽的构象特征

- 分析了4-氨基-(D3)-三环立方烷-4-羧酸,一种受限的α-氨基酸残基的构象特征。这项研究对于肽和蛋白质替代物的发展至关重要,突出了三环立方烷的螺旋和β-转变结构(Bisetty et al., 2006)。

金属有机框架(MOFs)和发光研究中的应用

新型Zn(II)和Mn(II)金属有机框架

- 使用新型羧酸配体构建了独特的Zn(II)和Mn(II)金属有机框架,展示了有趣的光致发光性能。这些发现可能与MOFs和发光材料中的4-苯基立方烷-1-羧酸等衍生物的应用相关(Lv et al., 2015)。

聚合物-稀土复合物的制备、结构和荧光发射

- 使用芳基羧酸功能化聚苯乙烯制备和结构稀土聚合物复合物的研究展示了羧酸衍生物在荧光和发光领域的潜力,表明这些复合物中存在“天线效应”(Gao et al., 2012)。

催化和合成化学

- 苯基硼酸衍生物的催化作用

- 一项研究表明,苯基硼酸衍生物,类似于4-苯基立方烷-1-羧酸的结构,在催化羧酸和胺之间的脱水酰胺化反应中具有高效催化作用,对于α-二肽合成至关重要。这表明4-苯基立方烷-1-羧酸在合成化学中具有潜在的催化应用(Wang et al., 2018)。

属性

IUPAC Name |

4-phenylcubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLPNVAQAJEIJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcubane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)

![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)